3-[4-[(3S,4S)-3-hydroxy-4-propan-2-yloxypyrrolidin-1-yl]-4-oxobutyl]quinazolin-4-one
Overview
Description
3-[4-[(3S,4S)-3-hydroxy-4-propan-2-yloxypyrrolidin-1-yl]-4-oxobutyl]quinazolin-4-one is a complex organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are widely studied in medicinal chemistry. This particular compound features a quinazolinone core with a pyrrolidine ring and a hydroxy group, making it a unique structure with potential pharmacological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-[(3S,4S)-3-hydroxy-4-propan-2-yloxypyrrolidin-1-yl]-4-oxobutyl]quinazolin-4-one typically involves multiple steps, starting from readily available starting materials. One common route involves the condensation of anthranilic acid derivatives with appropriate aldehydes or ketones, followed by cyclization and functional group modifications . The reaction conditions often include the use of catalysts such as copper or palladium, and solvents like dimethylformamide (DMF) or ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
3-[4-[(3S,4S)-3-hydroxy-4-propan-2-yloxypyrrolidin-1-yl]-4-oxobutyl]quinazolin-4-one can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-[4-[(3S,4S)-3-hydroxy-4-propan-2-yloxypyrrolidin-1-yl]-4-oxobutyl]quinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cell signaling pathways and cellular functions . The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Quinazolin-4-one: A simpler analog with similar core structure but lacking the pyrrolidine ring and hydroxy group.
2-Substituted Quinazolinones: Compounds with substitutions at the 2-position, showing different biological activities.
3-Substituted Quinazolinones: Compounds with substitutions at the 3-position, often used in medicinal chemistry.
Uniqueness
3-[4-[(3S,4S)-3-hydroxy-4-propan-2-yloxypyrrolidin-1-yl]-4-oxobutyl]quinazolin-4-one stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the pyrrolidine ring and hydroxy group enhances its potential as a versatile scaffold for drug development and other applications .
Properties
IUPAC Name |
3-[4-[(3S,4S)-3-hydroxy-4-propan-2-yloxypyrrolidin-1-yl]-4-oxobutyl]quinazolin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O4/c1-13(2)26-17-11-22(10-16(17)23)18(24)8-5-9-21-12-20-15-7-4-3-6-14(15)19(21)25/h3-4,6-7,12-13,16-17,23H,5,8-11H2,1-2H3/t16-,17-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLRXLDINFUYATL-IRXDYDNUSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1CN(CC1O)C(=O)CCCN2C=NC3=CC=CC=C3C2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)O[C@H]1CN(C[C@@H]1O)C(=O)CCCN2C=NC3=CC=CC=C3C2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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